molecular formula C13H20ClFN2 B3039831 N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1353959-43-9

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B3039831
CAS No.: 1353959-43-9
M. Wt: 258.76
InChI Key: COCKDRWYQYGZMU-UHFFFAOYSA-N
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Description

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with the molecular formula C13H20ClFN2 and a molecular weight of 258.76 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of 2-fluorobenzylamine with cyclohexane-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .

Biological Activity

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a 2-fluorobenzyl group and two amine functional groups at the 1 and 4 positions. The presence of the fluorine atom enhances its binding affinity to biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The compound's mechanism may involve modulation of enzyme activity, leading to alterations in cell proliferation and survival.

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, preliminary data suggest that it can effectively reduce cell viability in human cervix carcinoma (HeLa) and murine leukemia (L1210) cells .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against certain bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth in HeLa
Reduced viability in L1210 cells
AntimicrobialActivity against specific bacteria
Protein Kinase C InhibitionModulation of signaling pathways

Detailed Research Findings

In a recent study examining the effects of this compound on cancer cells, researchers found that the compound significantly decreased cell proliferation rates at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This suggests that the compound may serve as a lead candidate for further development as an anticancer agent.

Another study focused on its antimicrobial properties found that this compound exhibited significant inhibitory effects against Gram-positive bacteria, making it a potential candidate for developing new antibiotics.

Properties

IUPAC Name

4-N-[(2-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-4,11-12,16H,5-9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKDRWYQYGZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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